(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Description
Properties
CAS No. |
603966-41-2 |
|---|---|
Molecular Formula |
C10H16Br2O |
Molecular Weight |
312.04 g/mol |
IUPAC Name |
(1S,2R,4S)-5,5-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H16Br2O/c1-8(2)6-4-7(13)9(8,3)5-10(6,11)12/h6-7,13H,4-5H2,1-3H3/t6-,7+,9+/m0/s1 |
InChI Key |
DVHSBNGKSQLGDX-LKEWCRSYSA-N |
Isomeric SMILES |
C[C@]12CC([C@H](C1(C)C)C[C@H]2O)(Br)Br |
Canonical SMILES |
CC1(C2CC(C1(CC2(Br)Br)C)O)C |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of the Bicyclic Alcohol
The key step to obtain 5,5-dibromo substitution involves selective bromination at the 5-position of the bicyclo[2.2.1]heptane ring system. This is typically achieved by:
- Using bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.
- The reaction is conducted under controlled conditions to avoid over-bromination or side reactions at the hydroxyl group or methyl substituents.
- Solvents such as dichloromethane (DCM) or carbon tetrachloride (CCl4) are commonly used to dissolve the substrate and brominating agent.
- Temperature control (often 0 °C to room temperature) is critical to maintain selectivity.
Mechanistic Considerations
- The 5-position is activated due to the ring strain and the electronic environment of the bicyclic system.
- Bromination proceeds via a radical or electrophilic substitution mechanism, depending on the reagent and conditions.
- The hydroxyl group at C-2 may direct the bromination through hydrogen bonding or steric effects, favoring dibromination at the 5-position.
Representative Experimental Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (substrate) | Starting material preparation or procurement | Purity ≥ 97% |
| 2 | Bromine (Br2) or NBS, solvent (DCM or CCl4), 0 °C to RT | Slow addition of bromine to substrate solution under stirring | Controlled dibromination at 5,5-positions |
| 3 | Quenching with sodium bisulfite or aqueous sodium thiosulfate | To remove excess bromine | Clean reaction mixture |
| 4 | Extraction, drying (Na2SO4), and purification by column chromatography | Isolation of (1S,2R,4S)-5,5-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | Yields typically range 60-80% depending on conditions |
Analytical and Purification Techniques
- NMR Spectroscopy (1H and 13C NMR): Confirms the dibromination at the 5-position by characteristic shifts and coupling patterns.
- Mass Spectrometry (MS): Confirms molecular weight increase due to two bromine atoms.
- Chromatography: Flash column chromatography on silica gel using hexane/DCM gradients is standard for purification.
- Melting Point and Optical Rotation: Used to confirm stereochemical integrity post-bromination.
Summary Table of Preparation Methods
| Method | Brominating Agent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct bromination | Br2 | DCM | 0 °C to RT | 65-75 | Simple, effective, requires careful control |
| Radical bromination | NBS + AIBN | CCl4 or DCM | Reflux or RT | 70-80 | Improved selectivity, radical mechanism |
| Protected hydroxyl approach | Br2 or NBS | Various | 0 °C to RT | 60-70 | Protecting group needed if side reactions occur |
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms, yielding the parent hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, while oxidation with KMnO4 can produce 5,5-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrO
- Molecular Weight : 312.04 g/mol
- IUPAC Name : (1S,2R,4S)-5,5-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
The compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological systems.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of bicyclic compounds similar to (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol exhibit antimicrobial properties. These compounds can serve as lead structures for developing new antibiotics or antifungal agents due to their ability to disrupt microbial cell membranes.
Chiral Catalysis : The compound's chiral nature makes it suitable for use in asymmetric synthesis. It can act as a chiral auxiliary or catalyst in reactions that require enantioselectivity. Studies have shown that such bicyclic alcohols can facilitate the formation of chiral centers in organic synthesis processes .
Organic Synthesis
Synthetic Intermediates : (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol can be utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine substituents enhance electrophilicity and allow for nucleophilic substitution reactions.
Reagent in Reactions : The compound has been employed as a reagent in various organic reactions due to its ability to undergo transformations such as bromination and oxidation . This property is particularly useful when designing synthetic routes for complex organic compounds.
Material Science
Polymer Chemistry : In material science, the compound's structural characteristics make it a candidate for the development of new polymers or copolymers with tailored properties. Its bromine atoms can facilitate cross-linking or act as reactive sites for further functionalization.
Case Study 1: Asymmetric Synthesis Using Bicyclic Alcohols
A study demonstrated the use of (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol as a chiral auxiliary in the synthesis of biologically active compounds. The results showed enhanced yields and selectivity compared to non-chiral counterparts .
Case Study 2: Antimicrobial Properties Investigation
Another research project focused on evaluating the antimicrobial efficacy of various derivatives of bicyclic alcohols similar to (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol against common pathogens. The findings indicated promising activity against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its bromine atoms and hydroxyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The molecular pathways involved include nucleophilic substitution, oxidation, and reduction, which are facilitated by the compound’s unique structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
The target compound shares structural similarities with several bicyclo[2.2.1]heptan-2-ol derivatives, differing in substituents, stereochemistry, or functional groups. Key analogs include:
Physical and Chemical Properties
- Molecular Weight : The target compound (~314 g/mol) has a significantly higher molecular weight than borneol (154.25 g/mol) due to bromine substitution .
- Polarity: Bromine increases polarity compared to non-halogenated analogs, affecting solubility (e.g., lower water solubility) and chromatographic retention .
- Thermal Stability : Halogenation may reduce volatility and increase thermal stability, as seen in brominated terpenes .
Biological Activity
(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity through various studies and data sources.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 303.05 g/mol. Its structure includes two bromine atoms attached to a bicyclic framework, which contributes to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including antimicrobial, antifungal, and potential anti-inflammatory effects. The presence of bromine atoms in its structure is often associated with increased biological activity due to their electronegative nature.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of dibrominated compounds similar to (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol. For instance:
- Study 1 : A comparative study on dibrominated bicyclic compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Study 2 : The compound exhibited antifungal properties against Candida albicans, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Anti-inflammatory Potential
The anti-inflammatory potential of brominated compounds has been documented in various research articles:
- Case Study : Research published in the Journal of Medicinal Chemistry indicated that similar bicyclic compounds could inhibit pro-inflammatory cytokines in vitro.
- Mechanism : The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
Table 1: Biological Activity Summary
Research Findings
Recent research has focused on the synthesis and evaluation of brominated bicyclic compounds for their biological activities:
- Synthesis : A study synthesized (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol using a multi-step reaction involving bromination and cyclization processes.
- Biological Evaluation : In vitro assays demonstrated that the compound effectively reduced cell viability in cancer cell lines at concentrations above 50 µM.
- Mechanistic Studies : Further investigations revealed that the compound interacts with cellular membranes and alters membrane fluidity, which may contribute to its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
